

# In-Depth Technical Guide: Antifungal Properties of C19H20FN3O6

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## Compound of Interest

Compound Name: C19H20FN3O6

Cat. No.: B15174627

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## Introduction

The compound with the molecular formula **C19H20FN3O6** has been identified as a member of a novel class of synthetic tricyclic flavonoids. Research into this class of molecules has demonstrated significant antifungal activity, positioning them as potential candidates for the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the available data on the antifungal properties of this compound class, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

While the specific compound **C19H20FN3O6** has not been explicitly named in the reviewed literature, it belongs to a series of synthesized tricyclic flavonoids designated as 5a-g in key research papers. This guide will present the aggregated findings for the most active compounds in this series, offering a robust understanding of their antifungal potential.

## Quantitative Antifungal Activity

The antifungal efficacy of this class of tricyclic flavonoids has been evaluated against various fungal pathogens, primarily *Candida* species. The quantitative data from these studies, including Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of Tricyclic Flavonoids (5a-g) against Various Fungal Strains

Compound	C. albicans (µg/mL)	C. krusei (µg/mL)
5a	15.62	15.62
5b	15.62	15.62
5c	15.62	7.81
5d	7.81	3.9
5e	15.62	15.62
5f	15.62	15.62
5g	15.62	15.62
Fluconazole	-	-

Table 2: Minimum Fungicidal Concentration (MFC) of Tricyclic Flavonoids (5a-g) against Various Fungal Strains<sup>[1]</sup>

Compound	C. albicans (µg/mL)	C. krusei (µg/mL)
5a	15.62	15.62
5b	15.62	15.62
5c	7.81	7.81
5d	7.81	7.81
5e	15.62	15.62
5f	7.81	15.62
5g	15.62	15.62
Fluconazole	-	-

In addition to MIC and MFC values, the Kirby-Bauer disk diffusion method was employed to assess the antifungal activity, with results measured as the diameter of the zone of inhibition.

Table 3: Zone of Inhibition of Tricyclic Flavonoids against *C. parapsilosis*[2][3][4]

Compound	Zone of Inhibition (mm)
5c	~17
5e	~17
5f	~17

## Experimental Protocols

### Broth Microdilution Method for MIC and MFC Determination[1]

This method was utilized to determine the minimum inhibitory and fungicidal concentrations of the synthesized tricyclic flavonoids.

Protocol:

- **Preparation of Test Compounds:** The flavonoid compounds were serially diluted in 96-well plates using Dimethyl Sulfoxide (DMSO) as the solvent. The tested concentration range was from 0.12 to 250 µg/mL.
- **Inoculum Preparation:** Fungal suspensions were prepared and the cell density was adjusted to approximately  $1 \times 10^3$  Colony-Forming Units (CFU)/mL.
- **Incubation:** The inoculated plates were incubated at 37°C for 24 hours.
- **MIC Determination:** The MIC was recorded as the lowest concentration of the test compound that resulted in no visible microbial growth after incubation.
- **MFC Determination:** To determine the MFC, 5 µL from each well showing no visible growth was inoculated on Sabouraud Dextrose Agar (SDA) plates. The MFC was defined as the

lowest concentration that showed no colony growth on the SDA plates after further incubation.

- Controls: DMSO at concentrations corresponding to those in the test wells served as a negative control. A growth control well containing the inoculated medium without any test compound was also included. Fluconazole was used as a reference antifungal agent.

## Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antifungal susceptibility.

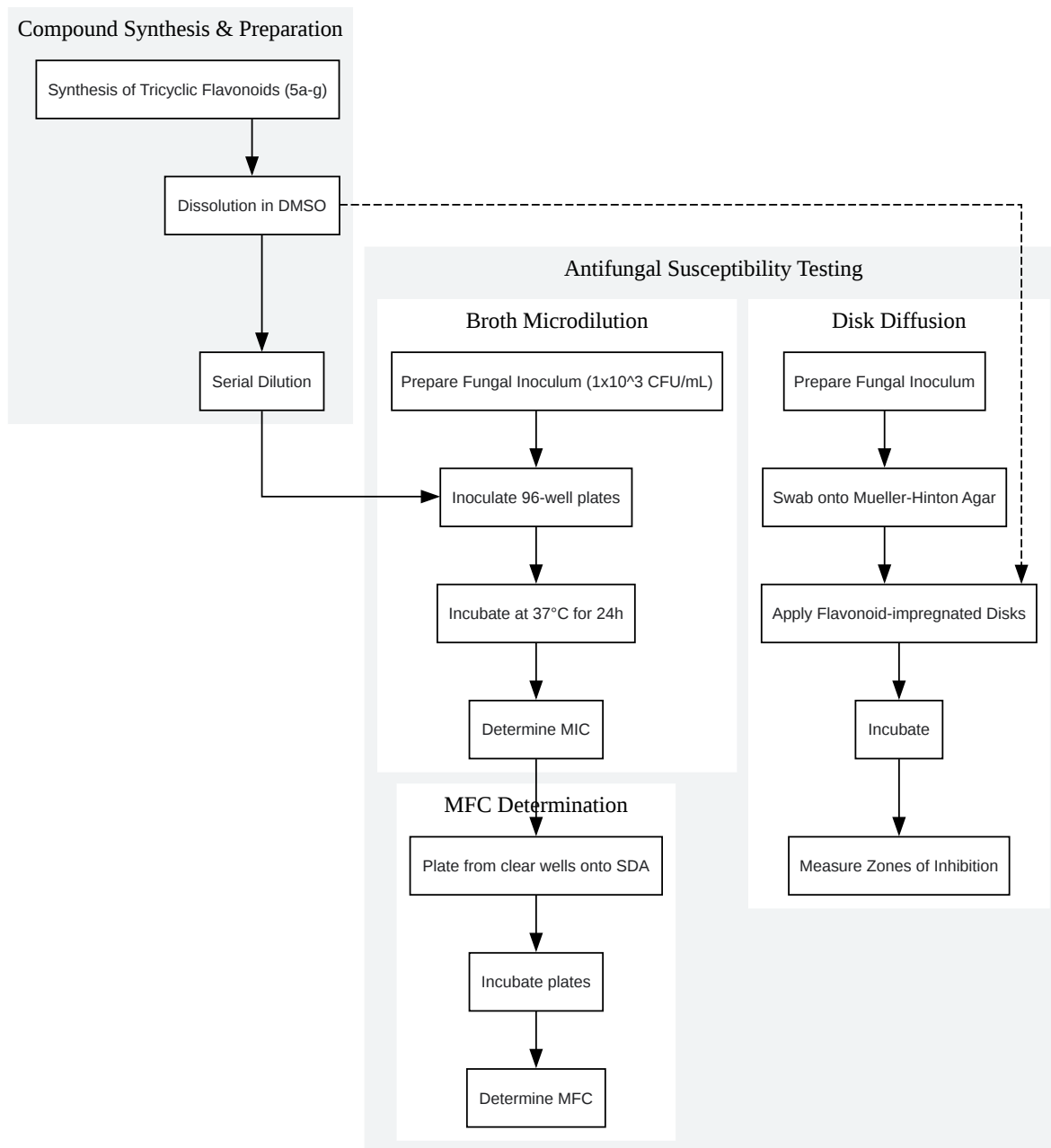
Protocol:

- Inoculum Preparation: A standardized suspension of the fungal strain is prepared.
- Inoculation: The fungal suspension is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
- Disk Application: Sterile filter paper disks impregnated with the test compound at a specific concentration are placed on the agar surface.
- Incubation: The plates are incubated under appropriate conditions for fungal growth.
- Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where fungal growth is inhibited, is measured in millimeters.

## Visualization of Experimental Workflow and Potential Mechanisms

### Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the general workflow for determining the antifungal activity of the synthesized tricyclic flavonoids.

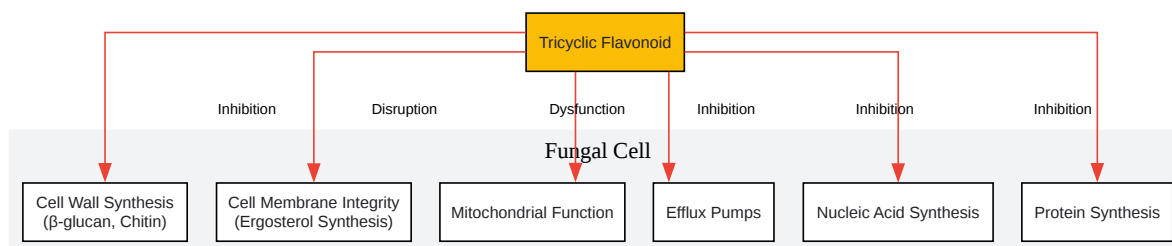


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Antifungal susceptibility testing workflow.

## Postulated General Mechanism of Action for Flavonoids

While the specific molecular targets of this tricyclic flavonoid class have not been elucidated, the general mechanisms of antifungal action for flavonoids involve multiple cellular processes. The following diagram illustrates these potential pathways.



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General antifungal mechanisms of flavonoids.

## Conclusion

The synthetic tricyclic flavonoids, including the compound represented by the molecular formula **C<sub>19</sub>H<sub>20</sub>FN<sub>3</sub>O<sub>6</sub>**, exhibit promising antifungal properties, particularly against *Candida* species. The quantitative data indicate potent inhibitory and fungicidal activity at low microgram per milliliter concentrations. The provided experimental protocols offer a foundation for the replication and further investigation of these compounds. While the precise mechanism of action for this specific class of flavonoids requires further research, it is likely to involve one or more of the established antifungal pathways associated with flavonoids. These findings underscore the potential of this chemical scaffold in the development of novel antifungal therapeutics.

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